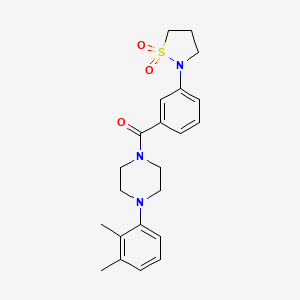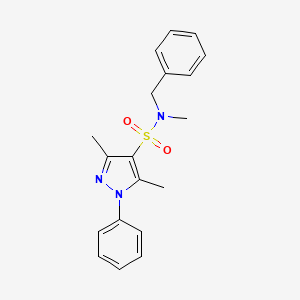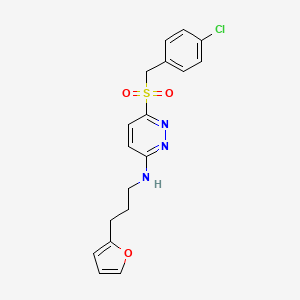
(4-(2,3-Dimethylphenyl)piperazin-1-yl)(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]METHANONE is a complex organic compound with a unique structure that combines a piperazine ring with a phenyl group and an isothiazolidinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]METHANONE typically involves multiple steps. One common method includes the reaction of 2,3-dimethylphenylpiperazine with a suitable isothiazolidinyl derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]METHANONE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to modulate specific pathways makes it a candidate for drug discovery and development .
Medicine
In medicine, [4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]METHANONE is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research .
Industry
In the industrial sector, this compound is used as an intermediate in the production of various chemicals and materials. Its versatility and reactivity make it valuable for manufacturing processes .
Wirkmechanismus
The mechanism of action of [4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]METHANONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][2-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]BENZOTHIAZOL-7-YL]METHANONE
- [4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][3,4,5-TRIMETHOXYPHENYL]METHANONE
Uniqueness
Compared to similar compounds, [4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL][3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYL]METHANONE stands out due to its unique combination of functional groups. This unique structure imparts specific reactivity and properties that make it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C22H27N3O3S |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanone |
InChI |
InChI=1S/C22H27N3O3S/c1-17-6-3-9-21(18(17)2)23-11-13-24(14-12-23)22(26)19-7-4-8-20(16-19)25-10-5-15-29(25,27)28/h3-4,6-9,16H,5,10-15H2,1-2H3 |
InChI-Schlüssel |
RHUHUMRPQVWJLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4CCCS4(=O)=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-3-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide](/img/structure/B11266902.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({2-phenylpyrazolo[1,5-A]pyrazin-4-YL}sulfanyl)acetamide](/img/structure/B11266913.png)
![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine](/img/structure/B11266920.png)


![N-Mesityl-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide](/img/structure/B11266931.png)
![2-(3-bromophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11266932.png)
![5-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B11266936.png)
![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine](/img/structure/B11266946.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11266947.png)
![4-bromo-N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11266951.png)
![Methyl 3-[(2-bromophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B11266965.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11266969.png)
![2-((2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11266977.png)
